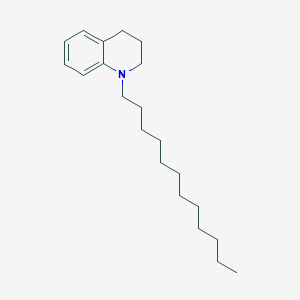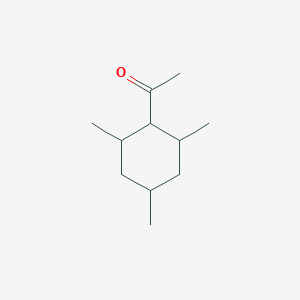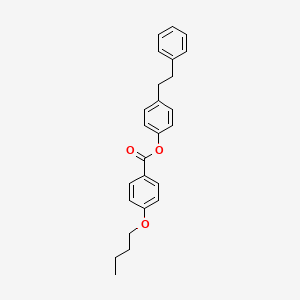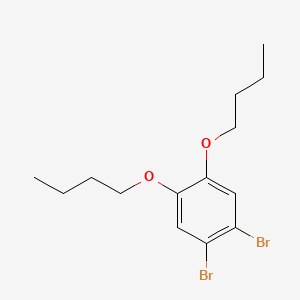
1,2-Dibromo-4,5-dibutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4,5-dibutoxybenzene is an organic compound with the molecular formula C14H20Br2O2 It is a derivative of benzene, where two bromine atoms and two butoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-dibutoxybenzene can be synthesized through electrophilic aromatic substitution reactionsOne common method is the bromination of 1,2-dibutoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4,5-dibutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibromoquinones or reduction to form dibromohydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Dibromoquinones are common oxidation products.
Reduction Products: Dibromohydroquinones are typical reduction products.
Applications De Recherche Scientifique
1,2-Dibromo-4,5-dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4,5-dibutoxybenzene involves its interaction with molecular targets through its bromine and butoxy substituents. The bromine atoms can participate in halogen bonding, while the butoxy groups can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,5-dibutoxybenzene: Isomer with bromine and butoxy groups at different positions.
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with methyl groups instead of butoxy groups.
Uniqueness: 1,2-Dibromo-4,5-dibutoxybenzene is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its methoxy and methyl analogs .
Propriétés
Numéro CAS |
113684-82-5 |
|---|---|
Formule moléculaire |
C14H20Br2O2 |
Poids moléculaire |
380.11 g/mol |
Nom IUPAC |
1,2-dibromo-4,5-dibutoxybenzene |
InChI |
InChI=1S/C14H20Br2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HPXFQXHQYSTRLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1OCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
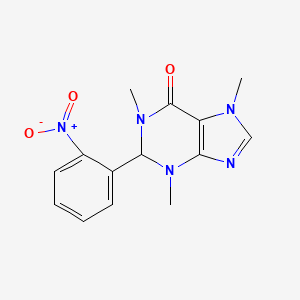
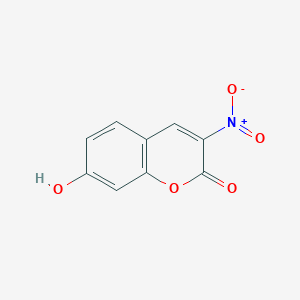
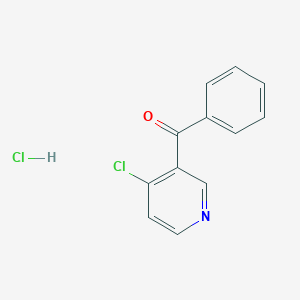
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

